Bienvenue dans la boutique en ligne BenchChem!

SA 47

FAAH inhibition activity-based protein profiling carboxylesterase

SA 47 is a selective FAAH inhibitor validated by activity-based protein profiling to minimize confounding carboxylesterase off-target effects. Choose SA 47 to ensure mechanistic specificity in endocannabinoid research, particularly when co-administering ester prodrugs or working with high carboxylesterase tissues.

Molecular Formula C17H26N4O3
Molecular Weight 334.4 g/mol
Cat. No. B1680469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA 47
SynonymsSA-47;  SA 47;  SA47
Molecular FormulaC17H26N4O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC
InChIInChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23)
InChIKeyHSYCMGWPPRTNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

[2-(Methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate (SA 47): Chemical Identity and Procurement Baseline


[2-(Methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate, commonly designated as SA 47, is a synthetic carbamate derivative with the molecular formula C17H26N4O3 and a molecular weight of 334.41 g/mol . It functions as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide [1]. The compound is supplied by multiple vendors as a research tool for investigating the endocannabinoid system and its roles in pain, inflammation, and central nervous system disorders.

Why Generic FAAH Inhibitor Substitution Is Not Advisable: The Carboxylesterase Off-Target Liability of [2-(Methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate (SA 47)


Inhibitors of fatty acid amide hydrolase (FAAH) constitute a chemically diverse class of compounds, yet they exhibit pronounced differences in serine hydrolase selectivity profiles. Activity-based protein profiling (ABPP) studies have demonstrated that widely used FAAH inhibitors such as URB597, BMS-1, OL-135, and LY2077855 display multiple off-target interactions, particularly with carboxylesterase isozymes in the ~60 kDa range [1]. These off-target carboxylesterase inhibitions are consequential because carboxylesterases hydrolyze a variety of ester-containing therapeutic agents and prodrugs, creating potential confounding variables in experimental models and complicating data interpretation [1]. Consequently, the assumption that any FAAH inhibitor can be interchangeably substituted without altering experimental outcomes is not supported by the evidence; the specific selectivity fingerprint of the inhibitor directly impacts the validity of mechanistic conclusions.

Quantitative Differentiation Evidence for [2-(Methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate (SA 47) Relative to FAAH Inhibitor Comparators


Superior Serine Hydrolase Selectivity: Carboxylesterase Off-Target Profile of SA 47 Versus URB597

SA 47 exhibits an exceptionally selective serine hydrolase inhibition profile relative to URB597, a widely employed FAAH inhibitor comparator. In activity-based protein profiling (ABPP) studies using fluorophosphonate-rhodamine probes to assess inhibitor selectivity across the serine hydrolase proteome in rat and human tissues, SA 47 (along with the structurally related carbamate SA-72) demonstrated minimal off-target labeling, whereas URB597 produced prominent labeling of multiple protein bands, most notably in the ~60 kDa region corresponding to carboxylesterase isozymes [1]. The multi-dimensional protein identification technology (MudPIT) analysis subsequently confirmed that the ~60 kDa off-targets of URB597 consist of multiple carboxylesterase isozymes, and enzymatic assays validated the inhibition of carboxylesterase activity in rat liver by URB597 [1].

FAAH inhibition activity-based protein profiling carboxylesterase off-target selectivity

Cross-Class FAAH Inhibitor Selectivity Ranking: SA 47 and SA-72 Are Among the Most Selective FAAH Inhibitors Evaluated

In a comprehensive ABPP evaluation of FAAH inhibitors spanning multiple chemical scaffolds, SA 47 and SA-72 (carbamate class) and AM404 (anandamide analog class) were identified as 'exceptionally selective,' in contrast to URB597, BMS-1, OL-135, and LY2077855, which were characterized as 'less selective' due to the detection of multiple off-target serine hydrolase interactions [1]. This cross-class ranking was derived from consistent ABPP gel analysis across rat brain membranes and human liver microsomes, where the number and intensity of off-target bands were systematically compared across all tested inhibitors [1].

FAAH inhibitor serine hydrolase ABPP selectivity ranking

Structural Differentiation: 6-Methylpyridin-2-yl Piperidine Scaffold Distinguishes SA 47 from URB597

SA 47 is a piperidinylalkylcarbamate derivative featuring a 6-methylpyridin-2-yl substituent on the piperidine nitrogen and a 2-(methylamino)-2-oxoethyl carbamate warhead . This scaffold is structurally distinct from the biphenyl carbamate core of URB597 (cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester) . The piperidinylalkylcarbamate class to which SA 47 belongs is disclosed in patent literature (WO2005023766 / EP1633735B1) as a defined series of FAAH inhibitors with specific structure-activity relationships [1].

carbamate FAAH inhibitor structure-activity relationship piperidine

High Analytical Purity Specification: SA 47 Supplied at ≥99% Purity (HPLC)

SA 47 is commercially available with a documented analytical purity of ≥99% as determined by HPLC, with suppliers including Tocris specifying this purity grade . Other vendors such as MedChemExpress and AbMole report purity specifications of >98% . High analytical purity is essential for minimizing confounding effects in biological assays where trace impurities could exhibit unintended pharmacological activity.

HPLC purity quality control research-grade compound reproducibility

Long-Term Storage Stability: Lyophilized SA 47 Stable for 36 Months at -20°C

SA 47 in lyophilized powder form demonstrates long-term storage stability, with vendor documentation indicating stability for up to 36 months when stored desiccated at -20°C [1]. In solution, stability is reduced to 3 months at -20°C, and vendors recommend aliquoting to avoid repeated freeze-thaw cycles that may compromise compound integrity [1]. Alternative suppliers report stability of 3 years for powder stored at -20°C .

storage stability lyophilized powder long-term storage inventory management

Inferred Reduced Drug-Drug Interaction Liability: Carboxylesterase Avoidance of SA 47 Versus URB597

Because carboxylesterases hydrolyze a wide range of ester-containing therapeutic agents and prodrugs (including ACE inhibitors, statins, and various anticancer prodrugs), the inhibition of these enzymes by certain FAAH inhibitors raises concerns about potential drug-drug interactions if these compounds were to be advanced therapeutically or used in combination studies [1]. SA 47, by avoiding carboxylesterase inhibition in contrast to URB597, reduces this theoretical liability. While this inference is class-level and based on enzymatic target engagement data rather than clinical drug-drug interaction studies, it provides a rationale for preferring SA 47 in preclinical models where ester-containing co-administered compounds are present [1].

drug-drug interaction carboxylesterase prodrug hydrolysis off-target pharmacology

Optimal Research Application Scenarios for [2-(Methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate (SA 47)


Endocannabinoid System Mechanistic Studies Requiring Clean FAAH Inhibition Without Carboxylesterase Confounding

SA 47 is optimally suited for experiments in which FAAH inhibition must be achieved with minimal off-target serine hydrolase modulation. The activity-based protein profiling (ABPP) data demonstrating exceptional selectivity for FAAH over carboxylesterases [1] makes SA 47 the preferred tool compound when studying endocannabinoid-mediated signaling pathways where carboxylesterase inhibition could confound results—particularly in models employing ester-containing probes, co-administered ester prodrugs, or in tissues with high carboxylesterase expression such as liver and intestine.

Comparative FAAH Inhibitor Profiling and Off-Target Assessment Studies

SA 47 serves as a critical reference compound in studies that aim to dissect on-target FAAH effects from off-target carboxylesterase-mediated effects. By comparing phenotypes produced by SA 47 (selective, no carboxylesterase inhibition) against those produced by URB597 (potent FAAH inhibition with carboxylesterase off-targets) [1], researchers can attribute observed biological effects specifically to FAAH blockade rather than to carboxylesterase modulation. This comparative approach strengthens mechanistic conclusions in pain, inflammation, and CNS research.

Long-Term Preclinical Pain and Inflammation Studies Requiring Compound Inventory Stability

For multi-year research programs investigating FAAH inhibition in chronic pain or inflammatory models, the 36-month lyophilized powder stability at -20°C [1] enables bulk procurement and reduces batch-to-batch variability. This stability profile is particularly advantageous for longitudinal studies spanning several months to years, where consistent compound quality across the entire experimental timeline is essential for data reproducibility.

Combination Pharmacological Studies Involving Ester-Containing Therapeutics

In studies where SA 47 is co-administered with ester-containing drugs or prodrugs, the absence of carboxylesterase inhibitory activity minimizes the risk of pharmacokinetic interactions mediated by altered prodrug hydrolysis [1]. This makes SA 47 the preferred FAAH inhibitor choice for combination studies investigating synergistic or antagonistic effects with ester-based analgesics, chemotherapeutics, or cardiovascular agents that rely on carboxylesterase-mediated activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SA 47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.